Ac-Atovaquone

説明

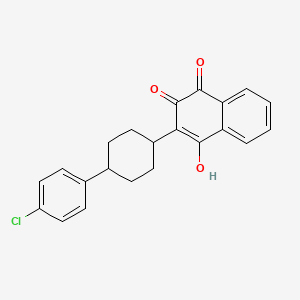

Structure

3D Structure

特性

IUPAC Name |

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022629, DTXSID20916694 | |

| Record name | Atovaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble, Practically insol in water. | |

| Record name | Atovaquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetonitrile | |

CAS No. |

94015-53-9, 95233-18-4, 137732-39-9 | |

| Record name | BW-A 566C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atovaquone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atovaquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOVAQUONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atovaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATOVAQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

216-219 °C | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis and Characterization of Ac-Atovaquone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atovaquone, a hydroxynaphthoquinone, is a well-established antimicrobial agent used in the treatment of malaria and opportunistic infections such as Pneumocystis jirovecii pneumonia.[1] Its therapeutic efficacy is, however, limited by its low aqueous solubility and variable oral bioavailability. To address these limitations, prodrug strategies have been explored, including the synthesis of ester derivatives. This technical guide provides an in-depth overview of the synthesis and characterization of acetyl-atovaquone (Ac-Atovaquone), an acetic acid ester prodrug of atovaquone. This derivative, also referred to as mCBE161 in recent literature, has been investigated as a long-acting injectable formulation for malaria chemoprophylaxis.[2][3][4][5]

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of the 3-hydroxyl group of atovaquone. A representative and scalable synthetic protocol is detailed below, adapted from the procedure described for mCBE161.[2]

Experimental Protocol: Acetylation of Atovaquone

Materials:

-

Atovaquone

-

Dichloromethane (CH2Cl2)

-

Triethylamine (TEA)

-

Acetyl chloride

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a round bottom flask protected from light, add Atovaquone (1.0 equiv.) and dichloromethane.

-

Cool the flask to 0°C in an ice bath.

-

To this solution, add triethylamine (1.5 equiv.).

-

Slowly add acetyl chloride (1.2 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Characterization of Atovaquone and this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and stability. The following table summarizes key characterization data for both the parent drug, atovaquone, and its acetylated derivative.

| Parameter | Atovaquone | This compound (Atovaquone, acetate) |

| Molecular Formula | C22H19ClO3 | C24H21ClO4 |

| Molecular Weight | 366.8 g/mol [1] | 408.9 g/mol [6] |

| Appearance | Yellow crystalline solid | Off-white to pale yellow solid (predicted) |

| Melting Point (°C) | 216-219 | Not reported |

| Mass Spectrometry (GC-MS) | m/z 366 (M+)[6] | m/z 408 (M+), prominent fragments at 366, 261, 202[6] |

| ¹H NMR (Predicted) | δ 8.1-7.7 (m, 4H, Ar-H), 7.3-7.2 (m, 4H, Ar-H), 3.2 (m, 1H, cyclohexyl-H), 2.5 (m, 1H, cyclohexyl-H), 1.9-1.4 (m, 8H, cyclohexyl-H) | δ 8.2-7.8 (m, 4H, Ar-H), 7.4-7.2 (m, 4H, Ar-H), 3.3 (m, 1H, cyclohexyl-H), 2.6 (m, 1H, cyclohexyl-H), 2.2 (s, 3H, -COCH3), 2.0-1.5 (m, 8H, cyclohexyl-H) |

| ¹³C NMR (Predicted) | δ 184.7, 181.5 (C=O), 145.5, 145.2, 134.9, 132.8, 132.3, 130.1, 129.0, 128.8, 126.5, 126.2 (Ar-C), 44.9, 34.5, 33.8 (cyclohexyl-C) | δ 181.2, 179.8 (naphthoquinone C=O), 169.5 (ester C=O), 150.1, 145.3, 135.2, 133.0, 132.5, 131.5, 129.2, 128.9, 127.0, 126.8 (Ar-C), 45.2, 34.7, 34.0 (cyclohexyl-C), 20.8 (-COCH3) |

Experimental and Logical Workflows

The synthesis and characterization of this compound follow a logical progression of steps, as illustrated in the workflow diagram below.

Caption: A flowchart illustrating the key stages in the synthesis and subsequent characterization of this compound.

Mechanism of Action and Prodrug Concept

Atovaquone exerts its antimicrobial effect by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in susceptible organisms. This inhibition disrupts mitochondrial respiration and ATP synthesis, ultimately leading to cell death. This compound is designed as a prodrug, which is an inactive or less active form of the drug that is converted to the active form, atovaquone, in vivo. The ester linkage in this compound is expected to be cleaved by esterase enzymes present in the body, releasing the active atovaquone. This strategy can improve the pharmacokinetic profile of the drug.

Caption: The prodrug this compound is hydrolyzed to active atovaquone, which inhibits the cytochrome bc1 complex.

Conclusion

The synthesis of this compound represents a promising strategy to enhance the therapeutic potential of atovaquone. This technical guide has provided a detailed protocol for its synthesis and a summary of its key characterization parameters. The development of this and other prodrugs of atovaquone highlights a valuable approach in drug development to overcome the limitations of otherwise effective therapeutic agents. Further studies on the pharmacokinetic and pharmacodynamic properties of this compound are warranted to fully elucidate its clinical utility.

References

- 1. Atovaquone, acetate | C24H21ClO4 | CID 19373432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 6. 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mitochondrial Targets of Atovaquone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of the mitochondrial targets of the FDA-approved drug Atovaquone. A thorough review of the existing scientific literature indicates that the primary and well-established mitochondrial target of Atovaquone is Complex III (the cytochrome bc1 complex) of the electron transport chain. It is important to note that a comprehensive search for "Ac-Atovaquone" or "acetyl-atovaquone" did not yield specific data on an acetylated variant of this drug. Therefore, this document focuses on the extensive body of research available for the parent compound, Atovaquone.

Atovaquone functions as a structural analogue of ubiquinone (Coenzyme Q10), competitively inhibiting the Q-binding site of Complex III, thereby disrupting mitochondrial respiration.[1][2][3] This inhibition leads to a cascade of downstream effects, including the collapse of the mitochondrial membrane potential, a significant reduction in ATP synthesis, and an increase in the production of reactive oxygen species (ROS).[1][4] In cancer cells, this disruption of oxidative phosphorylation (OXPHOS) has been shown to selectively target cancer stem cells (CSCs), which are highly dependent on mitochondrial function.[1][2] This guide details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated pathways and workflows.

Primary Mitochondrial Target and Mechanism of Action

Atovaquone's principal mechanism of action is the potent and selective inhibition of the mitochondrial electron transport chain (ETC) at the cytochrome bc1 complex, also known as Complex III.[1][2][5] Atovaquone is a structural analogue of the native electron carrier ubiquinone (Coenzyme Q10) and acts as a competitive inhibitor at the ubiquinol oxidation (Qo) site of Complex III.[1][6][7]

This binding event effectively blocks the transfer of electrons from ubiquinol to cytochrome c, which halts the flow of electrons through the latter part of the ETC.[8][9] The direct consequences of this inhibition are:

-

Disruption of the Proton Gradient: The blockage of electron flow prevents the pumping of protons across the inner mitochondrial membrane by Complex III and subsequently Complex IV. This leads to the collapse of the mitochondrial membrane potential (ΔΨm).[5][8]

-

Inhibition of ATP Synthesis: The dissipated proton gradient cripples the ability of ATP synthase (Complex V) to produce ATP via oxidative phosphorylation.[1][6]

-

Increased ROS Production: The stalled electron transport chain results in the accumulation of electrons at Complex III, leading to the increased generation of superoxide and other reactive oxygen species (ROS).[4]

-

Inhibition of Pyrimidine Biosynthesis: In parasitic organisms like Plasmodium falciparum, the ETC is essential for regenerating ubiquinone, which is a required cofactor for the enzyme dihydroorotate dehydrogenase (DHODH).[4][10] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway. By inhibiting Complex III, Atovaquone indirectly inhibits DHODH, thereby blocking DNA and RNA synthesis in the parasite.[4][10]

Quantitative Data on Mitochondrial Effects

The following tables summarize the quantitative effects of Atovaquone on mitochondrial function and cancer cell viability as reported in the literature.

Table 1: Effect of Atovaquone on Mitochondrial Respiration in MCF7 Breast Cancer Cells

| Parameter | Concentration | Duration | Result | Reference |

| Basal Respiration | 5 µM & 10 µM | 48 hours | Significant Reduction | [1] |

| Maximal Respiration | 5 µM & 10 µM | 48 hours | Significant Reduction | [1] |

| ATP Production | 5 µM & 10 µM | 48 hours | Significant Reduction | [1] |

Table 2: Effect of Atovaquone on Cancer Stem Cell (CSC) Propagation

| Cell Type | Assay | Metric | Value | Reference |

| MCF7-derived CSCs | Mammosphere Assay | IC-50 | 1 µM | [1][2] |

Table 3: Effect of Atovaquone on Mitochondrial Health Markers in MCF7 Cells

| Parameter | Concentration | Duration | Result | Reference |

| Mitochondrial Mass | 5 µM & 10 µM | 48 hours | Decreased | [11][12] |

| Mitochondrial Membrane Potential | 5 µM & 10 µM | 48 hours | Significantly Decreased | [11][12] |

| Reactive Oxygen Species (ROS) | 10 µM | 48 hours | Increased | [12] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mitochondrial targets and effects of Atovaquone.

Metabolic Flux Analysis using Seahorse XF Analyzer

The Seahorse XF-e96 analyzer is a standard tool for measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells, providing real-time data on mitochondrial respiration and glycolysis.

-

Objective: To determine the effect of Atovaquone on basal respiration, maximal respiration, and ATP-linked respiration.

-

Cell Plating: Seed cells (e.g., MCF7) in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.

-

Treatment: Treat cells with desired concentrations of Atovaquone (e.g., 5 µM, 10 µM) for a specified duration (e.g., 48 hours) prior to the assay.[1]

-

Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and L-glutamine, and incubate the cells in a non-CO2 incubator at 37°C.

-

Mito Stress Test Protocol: Load the sensor cartridge with sequential injections of mitochondrial inhibitors:

-

Oligomycin (e.g., 1 µM): An ATP synthase (Complex V) inhibitor, which allows for the calculation of ATP-linked respiration.

-

FCCP (e.g., 1 µM): A protonophore that uncouples the mitochondrial inner membrane, collapsing the proton gradient and inducing maximal respiration.

-

Rotenone/Antimycin A (e.g., 0.5 µM): Complex I and Complex III inhibitors, respectively, which shut down all mitochondrial respiration to determine the non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Seahorse XF software calculates OCR and ECAR values over time, allowing for the quantification of key mitochondrial parameters.[1]

Flow Cytometry for Mitochondrial Mass and Membrane Potential

Flow cytometry using fluorescent probes is used to quantify changes in mitochondrial characteristics in response to drug treatment.

-

Objective: To measure changes in mitochondrial mass and membrane potential (ΔΨm).

-

Probes:

-

Protocol:

-

Treat cells with Atovaquone for the desired time and concentration.

-

Incubate the cells with MitoTracker Deep Red (e.g., at 100 nM) and MitoTracker Orange (e.g., at 100 nM) for 30-45 minutes at 37°C.

-

Harvest, wash, and resuspend the cells in FACS buffer.

-

Analyze the stained cells using a flow cytometer, exciting the dyes with appropriate lasers and collecting the emission in the corresponding channels.

-

-

Data Analysis: The mean fluorescence intensity (MFI) of the cell population for each probe is quantified. A decrease in MitoTracker Orange MFI indicates a collapse of the mitochondrial membrane potential.[11][12]

Measurement of Reactive Oxygen Species (ROS)

-

Objective: To quantify intracellular ROS levels.

-

Probe: CM-H2DCFDA, a cell-permeable probe that fluoresces upon oxidation by ROS.[12]

-

Protocol:

-

Treat cells with Atovaquone as required.

-

Load the cells with CM-H2DCFDA (e.g., 5 µM) for 30 minutes at 37°C.

-

Harvest, wash, and resuspend the cells.

-

Analyze the fluorescence intensity using a flow cytometer.

-

-

Data Analysis: An increase in the mean fluorescence intensity indicates an increase in intracellular ROS levels.[12]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 5. Uncovering the Molecular Mode of Action of the Antimalarial Drug Atovaquone Using a Bacterial System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures [medjpps.periodikos.com.br]

- 12. medjpps.com [medjpps.com]

Ac-Atovaquone's Impact on Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Atovaquone, a hydroxynaphthoquinone, is a potent inhibitor of cellular respiration with significant therapeutic applications, notably as an antimalarial and antipneumocystic agent.[1] Its primary mechanism of action involves the targeted inhibition of the mitochondrial electron transport chain (ETC), leading to a cascade of downstream effects that disrupt cellular bioenergetics and induce cell death in susceptible organisms and cell types.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on cellular respiration, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound selectively targets the cytochrome bc1 complex, also known as Complex III, a critical component of the mitochondrial electron transport chain.[3][4][5] It acts as a competitive inhibitor of ubiquinol (Coenzyme Q10), binding to the Qo site of cytochrome b within the bc1 complex.[2][6][7] This binding event obstructs the normal flow of electrons from ubiquinol to cytochrome c, effectively halting the electron transport process at this crucial juncture.[1] The disruption of electron flow leads to a collapse of the mitochondrial membrane potential and a subsequent halt in ATP synthesis.[1][2] Furthermore, this inhibition can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[1][8]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of the electron transport chain.

Quantitative Effects on Cellular Respiration

The inhibitory action of this compound on the cytochrome bc1 complex translates to quantifiable reductions in key parameters of mitochondrial function. These effects have been documented across various cell types, including cancer cell lines and parasites.

| Cell Line/Organism | Parameter | IC50 / Concentration | Observed Effect | Reference |

| Plasmodium berghei (Atovaquone-sensitive) | Dihydroorotate-cytochrome c reductase activity | 0.132-0.465 nM | 50% inhibition | [3] |

| Plasmodium berghei (Atovaquone-resistant) | Dihydroorotate-cytochrome c reductase activity | 1.5 - 40 nM | 50% inhibition | [3] |

| Saccharomyces cerevisiae | Cytochrome bc1 complex activity | 9 nM (Ki) | Competitive inhibition | [4] |

| Bovine | Cytochrome bc1 complex activity | 80 nM (Ki) | Decreased sensitivity compared to yeast | [4] |

| MCF7 (Breast Cancer Cells) | Mammosphere formation | ~1 µM | 50% inhibition | [8] |

| REH (cALL Cells) | Cell Viability | 30 µM | IC50 | [9] |

| Pneumocystis carinii | Cellular ATP content | ~4.2 µM | 50% inhibition after 24-72h | [10] |

| Pneumocystis carinii | Respiration (polarographic) | 50 nM | 50% inhibition | [10] |

| Cell Line | Treatment | Basal Respiration | Maximal Respiration | ATP Production | Reference |

| MCF7 | 5µM & 10µM Atovaquone (48h) | Significantly reduced | Significantly reduced | Significantly reduced | [8] |

| hTERT-BJ1 (Normal Fibroblasts) | 5µM & 10µM Atovaquone (48h) | Not significantly reduced | Not significantly reduced | Not significantly reduced | [8] |

| REH | 30µM Atovaquone (3 days) | ~2-fold reduction | ~3.7-fold decrease | Decreased by more than half | [9] |

| Sup-B15 & Sup-PR | 30µM Atovaquone (3 days) | Decreased | Decreased | Decreased | [9][11] |

| ECC-1, OVCAR-3, SKOV-3 | Atovaquone (30 min pre-incubation) | Decreased | Not rescued by FCCP | Significantly decreased | [12] |

Experimental Protocols

A key methodology for quantifying the effects of this compound on cellular respiration is the Seahorse XF Cell Mito Stress Test. This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.

Seahorse XF Cell Mito Stress Test Protocol

Objective: To measure key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration) in response to this compound treatment.

Materials:

-

Seahorse XFe96 or XFe24 Analyzer

-

Seahorse XF Cell Culture Microplates

-

Cell line of interest

-

This compound

-

Seahorse XF Assay Medium

-

Mitochondrial inhibitors:

-

Oligomycin (Complex V inhibitor)

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupling agent)

-

Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)

-

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to attach overnight.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

Assay Preparation:

-

Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

-

Inhibitor Loading: Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.

-

Seahorse XF Analyzer Measurement:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Load the cell plate into the analyzer.

-

Initiate the Mito Stress Test protocol, which involves sequential injections of the inhibitors and measurement of OCR at each stage.

-

-

Data Analysis: Normalize the OCR data to cell number or protein content. Analyze the data using Seahorse XF software to determine the key mitochondrial parameters.

Experimental Workflow for Seahorse XF Mito Stress Test

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Conclusion

This compound is a well-characterized inhibitor of cellular respiration that exerts its effect through the specific targeting of the cytochrome bc1 complex. This leads to a profound disruption of mitochondrial function, characterized by decreased oxygen consumption, reduced ATP synthesis, and increased oxidative stress. The quantitative data and detailed protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Understanding the intricate details of this compound's impact on cellular respiration is paramount for its effective therapeutic application and for the development of novel drugs targeting mitochondrial metabolism.

References

- 1. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. escholarship.org [escholarship.org]

- 7. Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Atovaquone and Diospyrin-Based Drugs on the Cellular ATP of Pneumocystis carinii f. sp. carinii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Navigating the Challenges of In Vitro Studies with Ac-Atovaquone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Ac-Atovaquone, an acetylated prodrug of the potent antiprotozoal and anticancer agent Atovaquone, presents both opportunities and challenges for in vitro research. While holding promise for altered physicochemical properties that could influence its therapeutic application, its utility in preclinical studies is fundamentally governed by its solubility and stability in experimental systems. This technical guide provides an in-depth analysis of the available data on the solubility and stability of this compound and its parent compound, Atovaquone, to aid researchers in designing robust and reliable in vitro studies.

Solubility Profile: Overcoming the Lipophilic Barrier

Atovaquone is notoriously lipophilic, a characteristic that significantly limits its aqueous solubility and presents a hurdle for in vitro assay development.[1] Acetylation to form this compound, also referred to as mCBE161 in some studies, is a common prodrug strategy; however, it does not inherently guarantee improved aqueous solubility. In fact, available data suggests that this compound shares the trait of very low aqueous solubility with its parent compound.[2][3]

To facilitate in vitro studies, organic solvents are necessary to prepare stock solutions of both Atovaquone and this compound. The following tables summarize the known solubility data for Atovaquone in various solvents. While specific quantitative data for this compound is limited, the data for Atovaquone provides a crucial baseline for experimental design.

Table 1: Solubility of Atovaquone in Organic Solvents

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | >17.03 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | 11 mg/mL (29.98 mM) | [6] |

| Dimethylformamide (DMF) | ~1 mg/mL | [5] |

| Ethanol | Slightly soluble | [5] |

Table 2: Aqueous Solubility of Atovaquone

| Solvent System | Solubility | Reference |

| Water | Practically insoluble | [7] |

| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | [5] |

Stability Landscape: Ensuring Compound Integrity in In Vitro Systems

The stability of a compound under experimental conditions is paramount for the generation of meaningful and reproducible data. For this compound, its stability is primarily influenced by its susceptibility to hydrolysis, which would release the active parent drug, Atovaquone. The rate of this conversion is dependent on factors such as pH and the presence of esterases in the cell culture medium.

Atovaquone itself is reported to be stable in acidic to neutral conditions but can degrade in alkaline environments.[7] Stability studies on an acetic acid ester prodrug of atovaquone (mCBE161) indicated that it was over 95% pure after 7 days in buffers at pH 2, 4, 6, and 8 (in a 50:50 MeCN:H2O mixture), suggesting a good degree of chemical stability across a relevant pH range.[3]

Further insights can be gleaned from studies on other atovaquone ester prodrugs. For instance, a succinate ester prodrug of atovaquone (ATQ ProD 1) exhibited pH-dependent hydrolysis, with the following half-lives in different aqueous media:

This data suggests that while ester prodrugs of atovaquone are relatively stable, the rate of hydrolysis to the active drug can vary significantly with pH. Researchers should therefore carefully consider the pH of their cell culture medium and the duration of their experiments when using this compound.

Experimental Protocols

To ensure accurate and reliable data, standardized protocols for assessing solubility and stability are essential. Below are detailed methodologies for key experiments.

Kinetic Solubility Assay

This assay is a high-throughput method to determine the solubility of a compound under non-equilibrium conditions, which often reflects the situation when a DMSO stock solution is diluted into an aqueous buffer for in vitro assays.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a corresponding well of a clear-bottom 96-well plate containing a buffered aqueous solution (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more thermodynamically stable measurement.

Methodology:

-

Addition of Excess Compound: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known concentrations of this compound should be prepared in the same buffer for accurate quantification.

In Vitro Stability Assay in Cell Culture Medium

This assay evaluates the stability of this compound in the presence of biological components found in cell culture medium, including potential enzymatic degradation.

Methodology:

-

Preparation of Test Solution: Spike a known concentration of this compound (from a DMSO stock) into pre-warmed complete cell culture medium (containing serum, if applicable) to achieve the final desired concentration. The final DMSO concentration should be kept low (e.g., <0.5%) to minimize solvent effects.

-

Incubation: Incubate the test solution in a sterile, sealed container under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the test solution.

-

Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.

-

Quantification: Analyze the samples using a validated HPLC method to determine the concentration of the remaining this compound and the appearance of the parent Atovaquone. The stability is often expressed as the percentage of the initial concentration remaining at each time point.

Visualizing the Mechanism of Action and Experimental Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Mechanism of Action of this compound.

Caption: Workflow for Kinetic Solubility Assay.

Caption: Workflow for Thermodynamic Solubility Assay.

Conclusion and Recommendations

This compound, like its parent compound, is a poorly water-soluble molecule, necessitating the use of organic solvents for the preparation of stock solutions for in vitro studies. While acetylation may offer advantages in terms of formulation for in vivo applications, it does not appear to significantly enhance aqueous solubility for in vitro work. The stability of this compound is a critical consideration, with pH and potential enzymatic hydrolysis being key factors influencing its conversion to Atovaquone.

For researchers embarking on in vitro studies with this compound, the following recommendations are crucial:

-

Prioritize Solubility Assessment: Conduct preliminary solubility tests in the specific aqueous buffers and cell culture media to be used in your experiments.

-

Careful Stock Solution Preparation: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO and ensure complete dissolution.

-

Control Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay medium as low as possible to avoid artifacts.

-

Evaluate Stability Under Assay Conditions: Perform stability studies of this compound in your specific cell culture medium over the time course of your experiment to understand the kinetics of its conversion to Atovaquone.

-

Consider the Active Moiety: Be mindful that the observed biological effects may be due to the prodrug, the parent drug, or a combination of both, depending on the rate of hydrolysis.

By carefully considering these factors and employing rigorous experimental protocols, researchers can successfully navigate the challenges associated with the in vitro use of this compound and generate high-quality, reliable data to advance their drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. evotec.com [evotec.com]

- 3. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. Atovaquone prodrug design, synthesis, and in-vitro kinetics study [wisdomlib.org]

- 9. dspace.alquds.edu [dspace.alquds.edu]

Atovaquone: A Potent Mitochondrial Inhibitor Targeting Complex III

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially developed as an antimalarial agent, Atovaquone has emerged as a significant tool in cancer research due to its potent inhibitory effects on the mitochondrial electron transport chain (ETC). This technical guide provides a comprehensive overview of the discovery and characterization of Atovaquone as a mitochondrial inhibitor, with a focus on its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study. As the user's query for "Ac-Atovaquone" yielded no specific results, this guide focuses on the well-documented compound Atovaquone, which aligns with the core topic of mitochondrial inhibition.

Atovaquone is a hydroxy-1,4-naphthoquinone analog of ubiquinone (Coenzyme Q10).[1] Its primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) of the mitochondrial ETC.[1][2][3] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential, a decrease in ATP synthesis, and an increase in the production of reactive oxygen species (ROS).[2][4][5] These effects collectively contribute to the antiproliferative and apoptotic effects observed in various cancer cells.[6][7]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of Atovaquone across various cell lines and experimental conditions.

Table 1: IC50 Values of Atovaquone in Cancer Cell Lines and Plasmodium falciparum

| Cell Line/Organism | Type | IC50 Value | Incubation Time | Reference |

| MCF7-derived CSCs | Breast Cancer Stem-like Cells | 1 µM | Not Specified | [8] |

| P. falciparum (Thai isolates) | Malaria Parasite | 0.83–6.81 nM | Not Specified | [9] |

| P. falciparum (various years) | Malaria Parasite | 2.0 ± 0.8 to 3.8 ± 1.5 nM | Not Specified | [9] |

Table 2: Effect of Atovaquone on Mitochondrial Respiration in MCF7 Breast Cancer Cells

| Parameter | Control | Atovaquone (5 µM) | Atovaquone (10 µM) | Reference |

| Basal Respiration | High | Significantly Reduced | Significantly Reduced | [8] |

| Maximal Respiration | High | Significantly Reduced | Significantly Reduced | [8] |

| ATP Levels | High | Significantly Reduced | Significantly Reduced | [8] |

Table 3: Effect of Atovaquone on Mitochondrial Respiration in Normal Human Fibroblasts (hTERT-BJ1)

| Parameter | Control | Atovaquone (5 µM) | Atovaquone (10 µM) | Reference |

| Basal Respiration | Normal | No Significant Reduction | No Significant Reduction | [8] |

| Maximal Respiration | Normal | No Significant Reduction | No Significant Reduction | [8] |

| ATP Levels | Normal | No Significant Reduction | No Significant Reduction | [8] |

Table 4: Effect of Atovaquone on Mitochondrial Parameters in MCF7 Cells

| Parameter | Treatment | Effect | Reference |

| Mitochondrial Mass | Atovaquone (5µM or 10 µM) for 48h | Decreased | [4] |

| Mitochondrial Membrane Potential | Atovaquone (5µM or 10 µM) for 48h | Decreased | [4] |

| Reactive Oxygen Species (ROS) | Atovaquone (10 µM) | Increased | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize Atovaquone as a mitochondrial inhibitor are provided below.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells.

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

-

Cells of interest

Protocol:

-

Cell Seeding:

-

Sensor Cartridge Hydration:

-

Hydrate the Seahorse XF sensor cartridge with sterile water or Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[6]

-

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with pre-warmed assay medium.[6]

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.[1]

-

Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and Atovaquone at the desired concentrations.[6]

-

-

Assay Execution:

-

Calibrate the sensor cartridge in the Seahorse XF analyzer.[6]

-

Replace the calibration plate with the cell culture plate.[6]

-

The instrument will measure the basal OCR, and then sequentially inject the compounds to measure key parameters of mitochondrial function:

-

Oligomycin (Complex V inhibitor): Measures ATP-linked respiration.[10]

-

FCCP (uncoupling agent): Measures maximal respiration.[10]

-

Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): Shuts down mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.[10]

-

-

-

Data Analysis:

Mammosphere Formation Assay

This assay is used to quantify the self-renewing capacity of cancer stem-like cells (CSCs).

Materials:

-

Ultra-low attachment plates

-

Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Single-cell suspension of cancer cells

-

Trypsin-EDTA

-

Hemocytometer or cell counter

-

Trypan blue

Protocol:

-

Cell Preparation:

-

Cell Seeding:

-

Seed the single cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium.[12]

-

Add Atovaquone at various concentrations to the experimental wells.

-

-

Incubation:

-

Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 5-10 days.[11]

-

-

Mammosphere Counting:

-

After the incubation period, count the number of mammospheres (spherical colonies of cells) in each well under a microscope. Mammospheres are typically defined as being greater than a certain diameter (e.g., 50 µm).

-

-

Calculation of Mammosphere Forming Efficiency (MFE):

-

MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100.

-

-

Serial Passaging (for self-renewal assessment):

-

Collect the primary mammospheres, dissociate them into single cells using trypsin-EDTA, and re-plate them under the same conditions to assess their ability to form secondary and tertiary mammospheres.[11]

-

Visualizations

Atovaquone's Mechanism of Action on the Mitochondrial Electron Transport Chain

Caption: Atovaquone inhibits Complex III of the ETC, disrupting electron flow.

Experimental Workflow for Seahorse XF Cell Mito Stress Test

References

- 1. content.protocols.io [content.protocols.io]

- 2. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 3. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]

- 7. agilent.com [agilent.com]

- 8. hitthepass.com [hitthepass.com]

- 9. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

Preliminary Studies of Acyl-Atovaquone in Parasitic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on acyl-derivatives of atovaquone for the treatment of various parasitic diseases. The information compiled herein is intended to serve as a comprehensive resource, detailing the synthesis, mechanism of action, and in vitro and in vivo efficacy of these compounds. Particular emphasis is placed on quantitative data, experimental methodologies, and the visualization of key biological pathways and workflows.

Introduction to Acyl-Atovaquone Derivatives

Atovaquone is a broad-spectrum antiparasitic agent known for its efficacy against a range of protozoan infections, including malaria, toxoplasmosis, and babesiosis.[1] Its therapeutic effect is primarily mediated through the inhibition of the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of parasites.[2] This disruption leads to the collapse of the mitochondrial membrane potential, ultimately inhibiting ATP synthesis and pyrimidine biosynthesis, which are crucial for parasite survival.[2]

To enhance the therapeutic profile of atovaquone, researchers have explored the synthesis of various derivatives. Among these, acyl-derivatives, where the 3-hydroxy group of atovaquone is modified with an ester function, have shown promise. These modifications can potentially alter the compound's physicochemical properties, such as solubility and bioavailability, and may lead to improved efficacy.[3] This guide focuses on the existing preliminary data for these acyl-derivatives, which for the purpose of this document will be referred to as Ac-Atovaquone.

Quantitative Data on the Efficacy of Atovaquone and its Acyl-Derivatives

The following tables summarize the quantitative data from various in vitro and in vivo studies on atovaquone and its acyl-derivatives against a range of parasitic organisms.

Table 1: In Vitro Efficacy of Atovaquone and Acyl-Derivatives against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Atovaquone | Chloroquine-susceptible (L-3) | 0.978 (geometric mean) | [4] |

| Atovaquone | Chloroquine-susceptible (L-16) | 0.680 (mean) | [4] |

| Atovaquone | Multidrug-resistant (FCM 29) | 1.76 (mean) | [4] |

| Atovaquone | Chloroquine-susceptible isolates (n=35) | 0.889 (geometric mean) | [4] |

| Atovaquone | Chloroquine-resistant isolates (n=26) | 0.906 (geometric mean) | [4] |

| Acyl-Atovaquone Derivatives | P. falciparum | 1.25 - 50 | [3] |

Table 2: In Vitro Efficacy of Atovaquone against Other Parasites

| Compound | Parasite | Stage | IC50 | Reference |

| Atovaquone | Echinococcus granulosus | Protoscoleces | 20 µg/mL (100% activity at 60h) | [5] |

Table 3: In Vivo Efficacy of Atovaquone in Murine Models

| Parasite | Mouse Model | Atovaquone Dosage | Outcome | Reference |

| Babesia microti | Hamsters | 80, 150, 300 mg/kg/day | 100% recovery | [6] |

| Babesia microti | Hamsters | 10 mg/kg/day | 50% recovery | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of atovaquone and its derivatives.

Synthesis of Acyl-Atovaquone Derivatives

The synthesis of acyl-derivatives of atovaquone generally involves the esterification of the 3-hydroxy group of the atovaquone molecule. A general procedure is outlined below, based on synthetic strategies for similar compounds.[7][8][9]

Materials:

-

Atovaquone

-

Acetyl chloride (or other acylating agent)

-

Anhydrous aluminum chloride (AlCl3)

-

Carbon disulfide (CS2) or other suitable solvent

-

Chlorobenzene

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Acetonitrile

Protocol:

-

Acylation Reaction: In a reaction vessel, dissolve atovaquone in a suitable solvent like carbon disulfide.

-

Cool the mixture to a low temperature.

-

Slowly add anhydrous aluminum chloride to the mixture while stirring.

-

Add acetyl chloride dropwise to the reaction mixture.

-

After the addition is complete, add chlorobenzene and allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 3 hours).[7]

-

Quenching and Extraction: Quench the reaction by slowly pouring the mixture into cold hydrochloric acid.

-

Separate the organic layer and wash it sequentially with acid, alkali (e.g., dilute KOH), and water.

-

Evaporate the solvent to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetonitrile to yield the this compound derivative.[7]

In Vitro Anti-plasmodial Activity Assay

The following protocol is based on the isotopic, semimicro drug susceptibility test used to evaluate the in vitro activity of atovaquone against Plasmodium falciparum.[4]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI 1640 with supplements)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

[³H]-hypoxanthine

-

Cell harvester and scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Add 25 µL of each drug dilution to the wells of a 96-well plate in triplicate. Include drug-free control wells.

-

Add 200 µL of the synchronized P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates in a candle jar or a CO₂ incubator at 37°C for 24 hours.

-

After 24 hours, add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.

-

Continue incubation for another 18-24 hours.

-

Harvest the contents of the wells onto glass fiber filters using a cell harvester.

-

Wash the filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the 50% inhibitory concentration (IC50) by comparing the radioactivity in drug-treated wells to the drug-free control wells.

Assessment of Mitochondrial Membrane Potential

This protocol describes a flow cytometry-based assay to measure the effect of this compound on the mitochondrial membrane potential of parasites.

Materials:

-

Parasite culture (e.g., P. falciparum infected red blood cells)

-

This compound

-

MitoTracker Red CMXRos or similar potential-sensitive dye

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Incubate the parasite culture with various concentrations of this compound for a specified period. Include an untreated control.

-

Wash the cells with PBS.

-

Resuspend the cells in PBS containing MitoTracker Red CMXRos at a final concentration of 100 nM.

-

Incubate the cells in the dark at 37°C for 30 minutes.

-

Wash the cells twice with PBS to remove excess dye.

-

Resuspend the cells in PBS for flow cytometric analysis.

-

Analyze the fluorescence intensity of the stained cells using a flow cytometer. A decrease in fluorescence intensity in treated cells compared to controls indicates a collapse of the mitochondrial membrane potential.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Mechanism of Action of this compound

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimalarial activity of new atovaquone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Successful prevention and treatment of babesiosis with atovaquone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medjpps.com [medjpps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US8598387B2 - Process for the preparation of atovaquone - Google Patents [patents.google.com]

Ac-Atovaquone's Role in Inhibiting Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atovaquone, a hydroxynaphthoquinone, is a potent broad-spectrum antimicrobial agent. While its primary molecular target is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, its inhibitory effects profoundly disrupt the de novo pyrimidine biosynthesis pathway. This guide provides a detailed technical overview of the mechanism by which Atovaquone exerts its inhibitory effect on pyrimidine synthesis, focusing on its indirect inhibition of dihydroorotate dehydrogenase (DHODH). This document consolidates quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts. It is important to note that the term "Ac-Atovaquone" is not standard in scientific literature; this guide will refer to the active compound, Atovaquone.

Introduction: The Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway, essential for the production of nucleotides required for DNA and RNA synthesis. In many organisms, including pathogenic protozoa like Plasmodium falciparum, this pathway is the sole source of pyrimidines, making it an attractive target for antimicrobial drug development.[1][2] A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate.[3][4][5]

Mechanism of Action: Atovaquone's Indirect Inhibition of DHODH

Atovaquone's primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][6][7][8][9] It functions as a structural analog of ubiquinone (coenzyme Q), competitively binding to the ubiquinol oxidation site (Qo) on cytochrome b.[2][7][9][10] This binding event disrupts the electron flow from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential.[2][11]

The function of DHODH is intrinsically linked to the electron transport chain. DHODH, a mitochondrial enzyme, utilizes ubiquinone as an electron acceptor for the oxidation of dihydroorotate.[11][12] The resulting ubiquinol is then re-oxidized by Complex III to regenerate the ubiquinone pool necessary for continued DHODH activity. By blocking the re-oxidation of ubiquinol at Complex III, Atovaquone effectively depletes the pool of available ubiquinone, thereby indirectly inhibiting DHODH activity due to substrate (electron acceptor) starvation.[7][11] This leads to an accumulation of dihydroorotate and a depletion of downstream pyrimidine products, ultimately halting DNA and RNA synthesis.[1][8][13][14]

References

- 1. Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of atovaquone and other inhibitors on Pneumocystis carinii dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of atovaquone and other inhibitors on Pneumocystis carinii dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 9. Atovaquone - Wikipedia [en.wikipedia.org]

- 10. repositorio.usp.br [repositorio.usp.br]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Atovaquone Inhibits Arbovirus Replication through the Depletion of Intracellular Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Atovaquone and its Acetylated Prodrug (Ac-Atovaquone) for Anti-Malarial Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, necessitating the development of novel therapeutic and prophylactic agents. Atovaquone, a hydroxy-naphthoquinone, is a potent anti-malarial drug effective against Plasmodium falciparum, including chloroquine-resistant strains.[1] It is a structural analog of ubiquinone (coenzyme Q) and exerts its anti-malarial effect through a unique mechanism of action targeting the parasite's mitochondria.[2] However, Atovaquone's clinical utility is hampered by its high lipophilicity and consequently low and variable oral bioavailability.[3]

To address these limitations, research has focused on the development of Atovaquone prodrugs to enhance its physicochemical properties and pharmacokinetic profile.[3][4] Among these, acetylated derivatives, herein referred to as Ac-Atovaquone, are being investigated to improve solubility and suitability for alternative formulations, such as long-acting injectables for malaria chemoprevention.[5][6][7] This technical guide provides an in-depth overview of the foundational research on Atovaquone's anti-malarial properties, which forms the basis for the development and evaluation of this compound and other derivatives.

Mechanism of Action of Atovaquone

Atovaquone's primary anti-malarial activity stems from its selective inhibition of the Plasmodium mitochondrial electron transport chain (mETC).[1][2] It acts as a competitive inhibitor of ubiquinol at the cytochrome bc1 complex (Complex III), disrupting the electron flow and leading to the collapse of the mitochondrial membrane potential.[1][8][9]

The inhibition of the mETC has two critical downstream effects on the parasite:

-

Inhibition of Pyrimidine Biosynthesis: The parasite's mETC is crucial for the function of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting the bc1 complex, Atovaquone indirectly inhibits DHODH, thereby depriving the parasite of essential precursors for DNA and RNA synthesis.[8]

-

Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell, leading to a bioenergetic crisis within the parasite.[2]

This dual mechanism of action ultimately leads to the death of the malaria parasite. The synergistic effect observed when Atovaquone is co-administered with proguanil is attributed to proguanil's metabolite, cycloguanil, which inhibits dihydrofolate reductase, another key enzyme in nucleotide synthesis.[9][10]

Quantitative Data: In Vitro Anti-Malarial Activity

The following tables summarize the in vitro efficacy of Atovaquone and its derivatives against Plasmodium falciparum.

Table 1: In Vitro Activity of Atovaquone Against P. falciparum

| Compound | Strain/Isolate | IC50 (nM) | Reference |

| Atovaquone | Asexual erythrocytic stages | 0.7 - 6 | [9] |

| Atovaquone | Chloroquine-susceptible (L-3) | 0.978 | [11] |

| Atovaquone | Chloroquine-susceptible (L-16) | 0.680 | [11] |

| Atovaquone | Multidrug-resistant (FCM 29) | 1.76 | [11] |

| Atovaquone | Chloroquine-susceptible isolates (n=35) | 0.889 | [11] |

| Atovaquone | Chloroquine-resistant isolates (n=26) | 0.906 | [11] |

Table 2: In Vitro Activity of Atovaquone Derivatives Against P. falciparum

| Derivative Type | Number of Derivatives | IC50 Range (nM) | Reference |

| Ester and Ether Derivatives | 18 | 1.25 - 50 | [4][12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of Atovaquone and its derivatives.

In Vitro Anti-Malarial Activity Assay

This protocol is a generalized representation of the methods used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

-

Parasite Culture:

-

P. falciparum strains are maintained in continuous culture in human erythrocytes (O+).

-

The culture medium consists of RPMI 1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, hypoxanthine, and human serum or AlbuMAX.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Parasitemia is monitored by Giemsa-stained thin blood smears.

-

-

Drug Susceptibility Testing:

-

The assay is typically performed in 96-well microtiter plates.

-

A stock solution of the test compound (e.g., Atovaquone, this compound) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compound are made in the culture medium.

-

Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 1-2%.

-

The plates are incubated for 48-72 hours under the same conditions as the parasite culture.

-

-

Assessment of Parasite Growth Inhibition:

-

Parasite growth is commonly measured using one of the following methods:

-

Microscopy: Counting the number of parasites in Giemsa-stained smears for each drug concentration.

-

Fluorometric Assay: Using a DNA-intercalating dye (e.g., SYBR Green I, PicoGreen) to quantify parasite DNA.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Detecting parasite-specific proteins like lactate dehydrogenase (pLDH) or histidine-rich protein II (HRP-II).

-

Radioisotopic Method: Measuring the incorporation of a radiolabeled precursor, such as [3H]-hypoxanthine, into the parasite's nucleic acids.

-

-

-

Data Analysis:

-

The results are expressed as the percentage of growth inhibition compared to the drug-free control wells.

-

The IC50 value, which is the drug concentration that inhibits parasite growth by 50%, is determined by plotting the inhibition data against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway of Atovaquone's Anti-Malarial Action

References

- 1. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Novel Anti-malarial Atovaquone P rodrug: Synthesis,Characterization and in vitro Kinetics Study [dspace.alquds.edu]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and antimalarial activity of new atovaquone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Atovaquone Treatment Protocol for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction Atovaquone is an FDA-approved anti-protozoal agent belonging to the naphthoquinone class of compounds.[1] Primarily used for the prevention and treatment of malaria and Pneumocystis jirovecii pneumonia (PCP), Atovaquone has been repurposed in oncological research for its potent anti-cancer properties.[2][3] Structurally similar to Coenzyme Q10 (ubiquinone), its primary mechanism of action is the inhibition of the mitochondrial electron transport chain, which leads to a cascade of downstream effects detrimental to rapidly proliferating cancer cells.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing Atovaquone in cell culture experiments to study its effects on cancer cell lines.

Mechanism of Action

Atovaquone selectively targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[4][5][6] By competitively inhibiting the ubiquinol binding site, it disrupts the flow of electrons from Complex I and II to Complex IV.[3] This blockade has several critical downstream consequences:

-

Inhibition of Oxidative Phosphorylation (OXPHOS): The disruption of the electron transport chain leads to a significant decrease in mitochondrial respiration and a subsequent reduction in cellular ATP production.[3][6]

-

Increased Reactive Oxygen Species (ROS): The stalled electron flow at Complex III results in the increased production of superoxide and other reactive oxygen species, leading to oxidative stress.[3][5]

-

Collapse of Mitochondrial Membrane Potential: The inhibition of proton pumping across the inner mitochondrial membrane leads to depolarization of the mitochondrial membrane.[3]

-

Inhibition of Signaling Pathways: Atovaquone has been shown to inhibit critical cancer-promoting signaling pathways, including STAT3 and HER2/β-catenin signaling.[7][8][9] Inhibition of the STAT3 pathway is achieved by downregulating the cell-surface expression of glycoprotein 130 (gp130), which is required for STAT3 activation.[9][10][11]

The culmination of these effects is cell cycle arrest, induction of apoptosis, and a potent inhibition of cancer cell proliferation.[1]

Data Presentation

Table 1: IC50 Values of Atovaquone in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| MCF-7 | Breast Cancer | 11 - 18 | 72 | [1] |

| SKBR3 | Breast Cancer | 11 - 18 | 72 | [1] |

| HCC1806 | Breast Cancer | 11 - 18 | 72 | [1] |

| 4T1 | Breast Cancer | 11 - 18 | 72 | [1] |

| Patient-Derived | Breast Cancer | 18 - 60 | 72 | [1] |

| Cancer Stem Cells (Mammosphere) | Breast Cancer | ~1 | Not Specified | [2][3] |

| HCT-116 (EpCAM+CD44+) | Colon Cancer | ~15 | 24 (Hypoxia) | [12] |

| Canine Cancer Lines | Various | 10 - 20 | 24, 48, 72 | [13] |

Table 2: Functional Effects of Atovaquone Treatment

| Cell Line | Concentration (µM) | Duration (hours) | Effect | Reference |

| MCF-7 | 5 - 10 | 48 | Markedly inhibits mitochondrial respiration (OCR) and ATP levels. | [3] |

| MCF-7 | 10 | 48 | Increases Reactive Oxygen Species (ROS) production. | [3] |

| MCF-7 | 5 - 10 | 48 | Decreases mitochondrial mass and membrane potential. | [3] |

| HCC1806, MCF-7 | 20 - 30 | 72 | Induces 20-35% apoptosis. | [1] |

| Gynecologic Cancer Cells | 25 | 0.5 | Decreases basal respiration and ATP production. | [14] |

| Normal Fibroblasts | 5 - 10 | 48 | No significant effect on mitochondrial respiration. | [3] |

Experimental Protocols

General Preparations

-